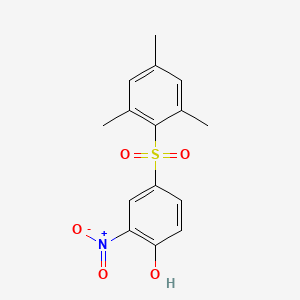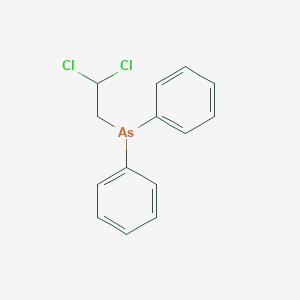![molecular formula C17H20N2O2S B14615719 (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate CAS No. 58555-15-0](/img/structure/B14615719.png)
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a butyl group, and a sulfanylphenyl moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine derivative, followed by the introduction of the butyl group and the sulfanylphenyl moiety. Common reagents used in these reactions include pyridine, butyl halides, and thiophenol derivatives. Reaction conditions often involve the use of solvents such as ethanol or dichloromethane, with temperature control and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or alkylation reactions can occur at the pyridine ring or the phenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines. Substitution reactions can introduce various functional groups onto the pyridine or phenyl rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate include:
- Pyridine derivatives with different substituents.
- Phenylcarbamates with varying alkyl or aryl groups.
- Sulfanylphenyl compounds with different alkyl chains.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and therapeutics.
Eigenschaften
CAS-Nummer |
58555-15-0 |
|---|---|
Molekularformel |
C17H20N2O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
pyridin-3-ylmethyl N-(4-butan-2-ylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C17H20N2O2S/c1-3-13(2)22-16-8-6-15(7-9-16)19-17(20)21-12-14-5-4-10-18-11-14/h4-11,13H,3,12H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
NLIOSFHLHHJVIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)SC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


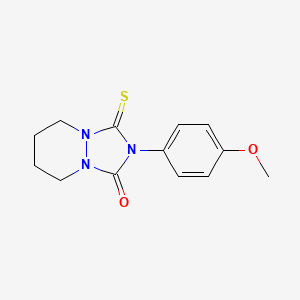

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
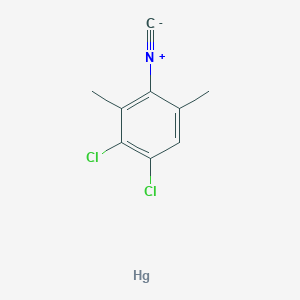

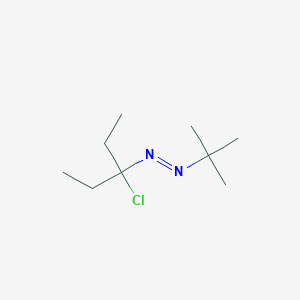
![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)

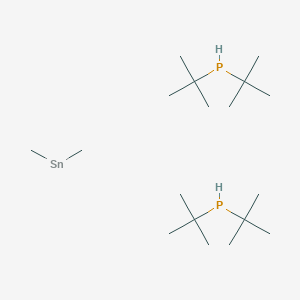
![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)

